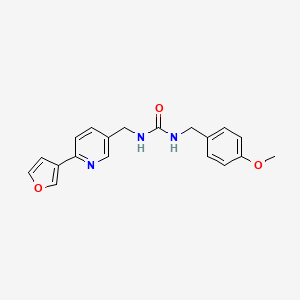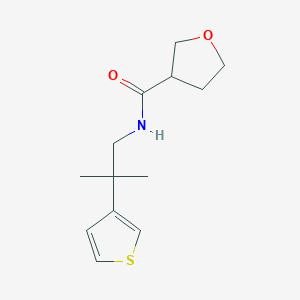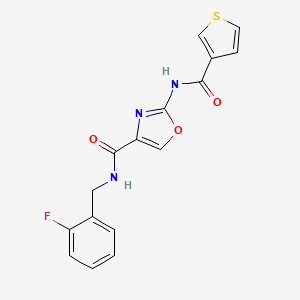
5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-2-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23FN2O4S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Applications of Fluorinated Compounds
Anticancer Activity of Fluoropyrimidines
Fluorinated pyrimidines, like 5-fluorouracil (5-FU), are cornerstone agents in the treatment of various cancers, including colorectal, breast, and gastric cancers. 5-FU works by inhibiting thymidylate synthase, interfering with DNA synthesis, and inducing cancer cell death. The clinical efficacy of 5-FU has been enhanced through the development of prodrugs such as capecitabine and through combination with other cytotoxic and targeted therapies, illustrating the potential research applications of fluorinated compounds in oncology (Malet-Martino & Martino, 2002); (Grem, 2000).
Enhancing Drug Delivery
Fluorine's unique properties, such as high electronegativity and small atomic radius, allow for the creation of compounds with desirable pharmacokinetic and pharmacodynamic profiles. For instance, fluorinated compounds often exhibit increased metabolic stability, enhanced binding affinity for target proteins, and improved membrane permeability, making them valuable in drug design and delivery studies (Gmeiner, 2020).
Molecular Imaging and Diagnostics
Fluorinated Compounds in Molecular Imaging
Fluorine-18 labeled compounds, such as fluorodeoxyglucose (FDG), are crucial in positron emission tomography (PET) imaging for cancer diagnosis, monitoring treatment response, and in neuroimaging for assessing metabolic activity in brain disorders. The development of novel fluorinated imaging agents continues to be a significant area of research, highlighting the role of these compounds in advancing diagnostic imaging techniques (Alford et al., 2009).
Chemical Synthesis and Industrial Applications
Synthesis of Fluorinated Molecules
Fluorinated compounds are pivotal in the synthesis of materials with unique properties, such as increased chemical and thermal stability. These properties are exploited in various industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine or fluorinated groups into organic molecules often leads to compounds with enhanced biological activity, selectivity, and environmental stability, underscoring the importance of fluorinated compounds in synthetic organic chemistry and industrial applications (Qiu et al., 2009).
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-17-9-11-22(12-10-17)16-6-4-15(5-7-16)21-27(23,24)19-13-14(20)3-8-18(19)26-2/h3-8,13,17,21H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJWYTYDADGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine](/img/structure/B2589896.png)
![1-(2-((4-butylphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2589900.png)
![1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2589901.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2589904.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2589906.png)
![4-methyl-N'-(tricyclo[4.3.1.1(3,8)]undecane-1-carbonyl)benzenesulfonohydrazide](/img/structure/B2589908.png)
![(E)-3-(2,5-dichlorothiophen-3-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2589910.png)
![3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589911.png)


![1-[(3-Methylquinolin-8-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2589914.png)
